Tenofovir exalidex
Tenofovir exalidex
Tenofovir exalidex, also known as HDP-Tenofovir and CMX-157, is a novel lipid acyclic nucleoside phosphonate that delivers high intracellular concentrations of the active antiviral agent tenofovir. Tenofovir exalidex results in decreased circulating levels, lowering systemic exposure and thereby reducing the potential for renal and bone side effects. Potential Advantages of Tenofovir exalidex over Tenofovir include: Increased efficacy by boosting bioavailability; Takes advantage of natural lipid uptake mechanisms; Decreased renal toxicity by reduced circulating TFV; 97-fold more active against HBV in vitro.
Brand Name:
Vulcanchem
CAS No.:
911208-73-6
VCID:
VC0544923
InChI:
InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1
SMILES:
CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
Molecular Formula:
C28H52N5O5P
Molecular Weight:
569.7 g/mol
Tenofovir exalidex
CAS No.: 911208-73-6
Inhibitors
VCID: VC0544923
Molecular Formula: C28H52N5O5P
Molecular Weight: 569.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 911208-73-6 |
---|---|
Product Name | Tenofovir exalidex |
Molecular Formula | C28H52N5O5P |
Molecular Weight | 569.7 g/mol |
IUPAC Name | [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid |
Standard InChI | InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1 |
Standard InChIKey | BPPMYUZIZUESBY-MLEONAHRSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)OC[C@H]1[C@@H](C[C@H](O1)N2C=CC(=NC2=O)N)OC(=O)[C@H](C(C)C)N)N |
SMILES | CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |
Canonical SMILES | CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |
Appearance | White to off-white solid powder |
Description | Tenofovir exalidex, also known as HDP-Tenofovir and CMX-157, is a novel lipid acyclic nucleoside phosphonate that delivers high intracellular concentrations of the active antiviral agent tenofovir. Tenofovir exalidex results in decreased circulating levels, lowering systemic exposure and thereby reducing the potential for renal and bone side effects. Potential Advantages of Tenofovir exalidex over Tenofovir include: Increased efficacy by boosting bioavailability; Takes advantage of natural lipid uptake mechanisms; Decreased renal toxicity by reduced circulating TFV; 97-fold more active against HBV in vitro. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | CMX 157 CMX-157 CMX157 HDP-tenofovir hexadecyloxypropyl 9-(2-(phosphonomethoxy)propyl)adenine |
Reference | 1: Lanier ER, Ptak RG, Lampert BM, Keilholz L, Hartman T, Buckheit RW Jr, Mankowski MK, Osterling MC, Almond MR, Painter GR. Development of hexadecyloxypropyl tenofovir (CMX157) for treatment of infection caused by wild-type and nucleoside/nucleotide-resistant HIV. Antimicrob Agents Chemother. 2010 Jul;54(7):2901-9. doi: 10.1128/AAC.00068-10. Epub 2010 May 3. PubMed PMID: 20439609; PubMed Central PMCID: PMC2897300. 2: Hostetler KY. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art. Antiviral Res. 2009 May;82(2):A84-98. PubMed PMID: 19425198; PubMed Central PMCID: PMC2768545. 3: Quenelle DC, Collins DJ, Pettway LR, Hartline CB, Beadle JR, Wan WB, Hostetler KY, Kern ER. Effect of oral treatment with (S)-HPMPA, HDP-(S)-HPMPA or ODE-(S)-HPMPA on replication of murine cytomegalovirus (MCMV) or human cytomegalovirus (HCMV) in animal models. Antiviral Res. 2008 Aug;79(2):133-5. doi: 10.1016/j.antiviral.2008.01.155. Epub 2008 Feb 22. PubMed PMID: 18336926; PubMed Central PMCID: PMC2650230. 4: Painter GR, Almond MR, Trost LC, Lampert BM, Neyts J, De Clercq E, Korba BE, Aldern KA, Beadle JR, Hostetler KY. Evaluation of hexadecyloxypropyl-9-R-[2-(Phosphonomethoxy)propyl]- adenine, CMX157, as a potential treatment for human immunodeficiency virus type 1 and hepatitis B virus infections. Antimicrob Agents Chemother. 2007 Oct;51(10):3505-9. Epub 2007 Jul 23. Erratum in: Antimicrob Agents Chemother. 2007 Dec;51(12):4538. PubMed PMID: 17646420; PubMed Central PMCID: PMC2043283. |
PubChem Compound | 23628250 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume